3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide
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Overview
Description
The compound “3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group . Triazole compounds, including this one, are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . The structure of the compound is characterized by the presence of a 1,2,4-triazole ring substituted by a phenyl group .Scientific Research Applications
Anticancer Activity
Compounds with a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit anticancer properties . They can be used in the design and development of new drugs for the treatment of various types of cancer .
Antimicrobial Activity
These compounds have also shown antimicrobial activity. They can be used as antibacterial agents against both Gram-negative and Gram-positive bacteria . They have also demonstrated antifungal activity .
Analgesic and Anti-inflammatory Activity
The compounds have been found to possess analgesic and anti-inflammatory properties . This makes them potential candidates for the development of new pain relief and anti-inflammatory drugs .
Antioxidant Activity
The antioxidant activity of these compounds has been reported . They can be used in the development of drugs to combat oxidative stress-related diseases .
Antiviral Activity
The compounds have shown antiviral properties . They can be used in the development of new antiviral drugs .
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This makes them potential candidates for the development of new enzyme inhibitor drugs .
Future Directions
The development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases is a future direction in this field . The therapeutic importance of triazole derivatives has led to ongoing research into their antimicrobial, antioxidant, and antiviral potential .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
Based on the diverse pharmacological activities of similar compounds, it can be inferred that this compound may interact with multiple biochemical pathways, leading to various downstream effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Similar compounds have been reported to exhibit diverse pharmacological activities, suggesting that this compound may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-cyclopropyl-N-(3,4-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N5O/c16-10-4-3-9(7-11(10)17)18-15(23)12-5-6-13-19-20-14(8-1-2-8)22(13)21-12/h3-8H,1-2H2,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VABXXFGTKACSIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2N=C(C=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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